N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21) |
InChI Key |
KEHDFDMCFCBEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Itaconic Acid with 3-Aminophenol
A widely cited method involves the thermal cyclocondensation of itaconic acid (11 ) with 3-aminophenol (12 ) under solvent-free conditions. Heating the mixture to 110–150°C induces an exothermic reaction, forming (RS)-1-(3-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (13 ) as a crude product. This intermediate is subsequently esterified using methanol and sulfuric acid to yield the methyl ester (14 ), followed by enzymatic resolution to isolate the desired enantiomer.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 110–150°C |
| Catalyst | None (thermal activation) |
| Yield (crude 13 ) | 84% over two steps |
| Purification | Recrystallization from dichloromethane |
Palladium-Catalyzed Coupling of Pyrrolidinone Derivatives
Alternative approaches employ palladium-catalyzed cross-coupling to introduce the pyrrolidinone moiety. For example, Suzuki-Miyaura coupling between 3-bromoaniline and a boronic ester-functionalized pyrrolidinone derivative achieves regioselective installation of the heterocycle. While less common in the reviewed literature, this method offers advantages in modularity and functional group tolerance.
Amidation Strategies for Cyclohexanecarboxamide Formation
The final step involves coupling 3-(2-oxopyrrolidin-1-yl)aniline (15 ) with cyclohexanecarbonyl chloride (16 ). Two prevalent amidation techniques are documented:
Schlenk Equilibrium-Mediated Amidation
In anhydrous dichloromethane, 15 and 16 react under Schlenk conditions with triethylamine as a base. The reaction proceeds at 0°C to minimize side reactions, yielding the target compound in 72–78% isolated yield.
Optimization Insights
Enzymatic Aminolysis
Recent advancements utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aminolysis of cyclohexanecarbonyl methyl ester with 15 in tert-butyl methyl ether. This green chemistry approach achieves 65% conversion at 28°C, though scalability remains a challenge.
Analytical Characterization and Validation
Critical quality attributes of this compound are verified through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥99% purity using a C18 column and acetonitrile/water gradient.
Challenges and Mitigation Strategies
Regioselectivity in Pyrrolidinone Formation
Competing cyclization pathways during the itaconic acid-3-aminophenol reaction may yield regioisomers. Employing high-purity 3-aminophenol (≥99%) and precise temperature control mitigates this issue.
Enantiomeric Resolution
Racemic mixtures from thermal cyclocondensation require enzymatic or chiral chromatographic separation. Pseudomonas fluorescens lipase resolves (R)- and (S)-enantiomers with 98% enantiomeric excess (ee).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thermal Cyclocondensation | 84 | 99.4 | High | Moderate |
| Palladium-Catalyzed Coupling | 68 | 98.2 | Low | High |
| Enzymatic Aminolysis | 65 | 97.8 | Medium | Low |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxylic acid, while reduction may produce N-[3-(2-hydroxypyrrolidin-1-yl)phenyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide and its analogs:
Structural and Functional Insights
- Chloro Substituent (C₁₇H₂₁N₂O₂Cl): The electron-withdrawing Cl group in [8] may stabilize the amide bond, improving metabolic stability. The 5-oxopyrrolidine modification alters ring puckering dynamics (see Cremer-Pople parameters in [3]), affecting conformational preferences . Piperazine and CF₃ Groups (C₂₅H₃₂F₃N₄O₂): The trifluoromethyl group in [2] introduces strong hydrophobicity and electron-withdrawing effects, while the piperazine moiety adds basicity, likely influencing receptor binding (e.g., serotonin or dopamine receptors) .
Synthetic Accessibility :
Pharmacological Implications (Inferred)
- Polar Groups (e.g., OH, OCH₃ in [4]) : May improve water solubility and target engagement in hydrophilic environments (e.g., enzyme active sites) .
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activity. This article reviews the biological effects, structure-activity relationships, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure
The compound can be described by its chemical formula and structure, which includes a cyclohexanecarboxamide moiety linked to a 2-oxopyrrolidine-substituted phenyl group. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating cellular signaling pathways. One notable area is the inhibition of exchange proteins directly activated by cAMP (EPAC), which play crucial roles in several diseases, including cancer and diabetes. Specific derivatives have been shown to inhibit EPAC with varying potency, suggesting that modifications to the structure can significantly influence biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the phenyl and pyrrolidine rings can enhance or diminish biological efficacy. For instance, the introduction of different substituents on the phenyl ring affects the binding affinity and inhibitory activity against target proteins. A study highlighted that certain structural variations led to compounds with IC50 values in the low micromolar range, indicating potent biological effects .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound effectively inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The results showed a dose-dependent response, with significant reductions in cell viability at higher concentrations.
- Neurological Implications : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential therapeutic applications in conditions like Alzheimer's disease.
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| This compound | TBD | Potential EPAC inhibitor; effects on cancer cell proliferation |
| Related Compound 1 | 5.27 | Inhibitor of SARS-CoV-2 main protease |
| Related Compound 2 | 19.37 | Neuroprotective effects in oxidative stress models |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
